6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
6-(2H-1,3-Benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 1,3-benzodioxole group at position 6 and a 1,2,4-oxadiazole-ethyl linker bearing a pyridinyl moiety at position 2. This structure combines multiple pharmacophoric elements: the pyridazinone ring is known for its bioactivity in enzyme inhibition, while the 1,2,4-oxadiazole and pyridine groups enhance binding affinity to biological targets through hydrogen bonding and π-π interactions . The benzodioxole moiety may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties.
Synthetic routes for analogous pyridazinones typically involve alkylation of the pyridazinone core with halogenated intermediates under basic conditions (e.g., potassium carbonate in acetone), followed by purification via chromatography .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c26-19-6-4-15(13-3-5-16-17(10-13)28-12-27-16)23-25(19)9-7-18-22-20(24-29-18)14-2-1-8-21-11-14/h1-6,8,10-11H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSLEXGCFHHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure comprises several functional groups that may contribute to its biological activity:
- Benzodioxole ring : Known for various pharmacological properties.
- Pyridazinone moiety : Often associated with anti-inflammatory and antimicrobial activities.
- Oxadiazole group : Recognized for its role in enhancing bioactivity in various compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways. For example, it could target protein kinases, which play a crucial role in cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of various receptors, affecting downstream signaling pathways that regulate cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Antimicrobial Activity
A study conducted on related compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting that the oxadiazole moiety might enhance this activity. The disk diffusion method was employed to assess the effectiveness of similar compounds against these microorganisms .
Anticancer Potential
Research focusing on the anticancer properties of related pyridazinone derivatives indicated promising results. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzodioxole and oxadiazole groups significantly affect the biological activity. For instance, increasing the electron-withdrawing capacity of substituents on these rings tends to enhance enzyme inhibition potency .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds featuring the pyridazinone structure exhibit significant anticancer properties. The incorporation of the benzodioxole moiety enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Studies have shown that similar compounds can target specific pathways involved in cancer progression, making them potential candidates for further development as anticancer agents .
-
Antimicrobial Properties :
- The oxadiazole group is known for its antimicrobial activity. Compounds with this functional group have been shown to exhibit efficacy against a range of bacterial and fungal pathogens. The specific combination of the pyridine and oxadiazole rings in this compound suggests potential for broad-spectrum antimicrobial activity .
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Anti-inflammatory Effects :
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research has indicated that derivatives of compounds similar to this structure can modulate inflammatory pathways, thereby providing therapeutic benefits in treating inflammatory diseases .
Pharmacological Insights
-
Mechanism of Action :
- The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with disease pathways. For instance, compounds similar to this one have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways related to growth and differentiation .
- Molecular Docking Studies :
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s benzodioxole group may enhance metabolic stability compared to phenyl or pyrazine analogs, which are more prone to oxidative metabolism .
- Electronic Effects : The electron-rich benzodioxole and pyridine groups could increase π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in chloro-phenyl derivatives.
Comparison of Yields and Conditions :
The target compound’s synthesis likely aligns with these methods, though the complexity of its oxadiazole-ethyl linker may necessitate additional optimization steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
